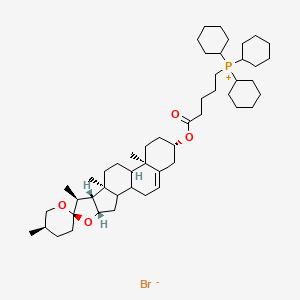
Antitumor agent-73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-73 is a derivative of Diosgenin, a naturally occurring steroid sapogenin. This compound has shown potent antitumor activity against various cancer cell lines, demonstrating significantly stronger effects than Diosgenin itself . The compound’s ability to inhibit STAT3 signaling and activate Pdia3/ERp57 exogenously makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Antitumor agent-73 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and process intensification could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-73 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antitumor agent-73 has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a model compound to study the effects of structural modifications on biological activity. Researchers investigate how changes to the steroid backbone influence its antitumor properties.
Biology
In biology, this compound is used to study cellular mechanisms and pathways involved in cancer progression. It helps researchers understand how the compound interacts with cellular targets and affects cell signaling pathways.
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit STAT3 signaling and activate Pdia3/ERp57 makes it a promising candidate for developing new cancer therapies .
Industry
In the pharmaceutical industry, this compound is used in drug development and formulation. Its potent antitumor activity makes it an attractive candidate for creating new anticancer drugs.
Mechanism of Action
Antitumor agent-73 exerts its effects by inhibiting STAT3 signaling and activating Pdia3/ERp57 exogenously . STAT3 is a transcription factor involved in cell growth and survival, and its inhibition can lead to reduced tumor growth and increased apoptosis. Pdia3/ERp57 is a protein disulfide isomerase that plays a role in protein folding and cellular stress responses. Activation of Pdia3/ERp57 can enhance the compound’s antitumor effects by promoting proper protein folding and reducing cellular stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antitumor agent-73 include other Diosgenin derivatives and CD73 inhibitors. These compounds share structural similarities and exhibit antitumor activity through various mechanisms.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both STAT3 inhibition and Pdia3/ERp57 activation . This dual action enhances its antitumor effects and makes it a promising candidate for cancer therapy. Other similar compounds may only target one pathway, limiting their effectiveness.
Conclusion
This compound is a potent antitumor compound with significant potential for cancer treatment. Its unique dual mechanism of action and wide range of scientific research applications make it an attractive candidate for further study and development. Continued research into its synthesis, chemical reactions, and biological effects will help unlock its full potential as a therapeutic agent.
Properties
Molecular Formula |
C50H82BrO4P |
|---|---|
Molecular Weight |
858.1 g/mol |
IUPAC Name |
tricyclohexyl-[5-oxo-5-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxypentyl]phosphanium;bromide |
InChI |
InChI=1S/C50H82O4P.BrH/c1-35-25-30-50(52-34-35)36(2)47-45(54-50)33-44-42-24-23-37-32-38(26-28-48(37,3)43(42)27-29-49(44,47)4)53-46(51)22-14-15-31-55(39-16-8-5-9-17-39,40-18-10-6-11-19-40)41-20-12-7-13-21-41;/h23,35-36,38-45,47H,5-22,24-34H2,1-4H3;1H/q+1;/p-1/t35-,36+,38+,42?,43?,44?,45+,47+,48+,49+,50-;/m1./s1 |
InChI Key |
VLTLRJSIWQEEGD-GSYBNXKWSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



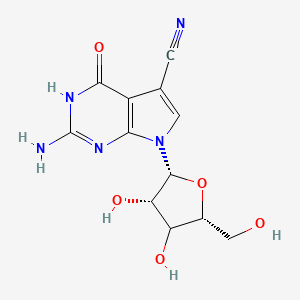
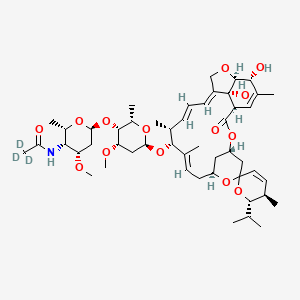
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
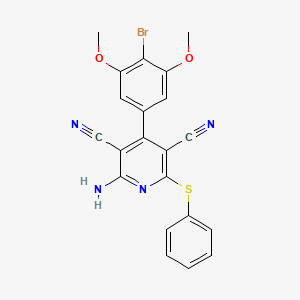
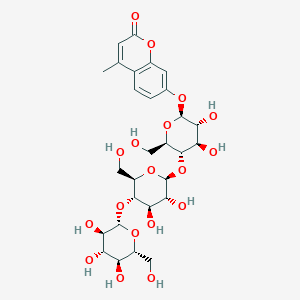
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
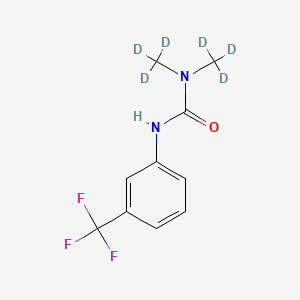
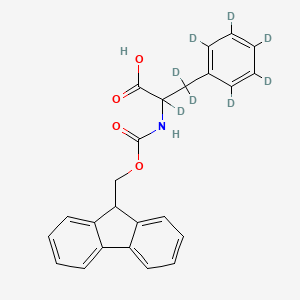


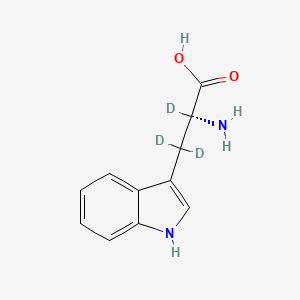
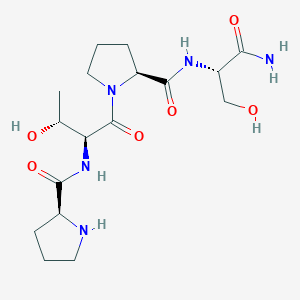
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
